

# Spectroscopic Profile of 4-Bromo-2-furaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-furaldehyde

Cat. No.: B1334072

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This technical guide provides a detailed analysis of the expected spectroscopic data for **4-Bromo-2-furaldehyde** (CAS No: 21921-76-6), a halogenated heterocyclic aldehyde of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive set of predicted data for Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established spectroscopic principles and data from analogous compounds.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-2-furaldehyde**.

### Predicted $^1\text{H}$ NMR Data

Solvent:  $\text{CDCl}_3$  Frequency: 400 MHz

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.60	s	-	H-1 (Aldehyde)
~7.40	s	-	H-5
~7.20	s	-	H-3

Note: The simplicity of the predicted spectrum (singlets for all protons) arises from the expected negligible long-range coupling between the furan ring protons in this substitution pattern.

## Predicted $^{13}\text{C}$ NMR Data

Solvent:  $\text{CDCl}_3$  Frequency: 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~177.0	C-1 (Aldehyde Carbonyl)
~154.0	C-2
~125.0	C-5
~122.0	C-3
~115.0	C-4

## Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~2850, ~2750	Medium, weak	Aldehyde C-H stretch (Fermi doublet)
~1680	Strong	C=O stretch (conjugated aldehyde)
~1580, ~1470	Medium-Strong	C=C stretching in furan ring
~1050	Strong	C-O-C stretch in furan ring
~650	Strong	C-Br stretch

## Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
174/176	High	[M] <sup>+</sup> (Molecular ion peak, characteristic bromine isotope pattern)
173/175	High	[M-H] <sup>+</sup>
145/147	Medium	[M-CHO] <sup>+</sup>
95	Medium	[M-Br] <sup>+</sup>
67	Medium	[M-Br-CO] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for **4-Bromo-2-furaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-2-furaldehyde** in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.<sup>[1]</sup>
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Typical parameters include a 30-degree pulse width, an acquisition time of 4-5 seconds, and a relaxation delay of 1-2 seconds.
  - Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using proton decoupling.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Chemical shifts are referenced to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

As **4-Bromo-2-furaldehyde** is a solid at room temperature, the KBr pellet method is appropriate.<sup>[2]</sup>

- Sample Preparation:
  - Grind a small amount (1-2 mg) of **4-Bromo-2-furaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.<sup>[2]</sup>
  - Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.
  - Acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

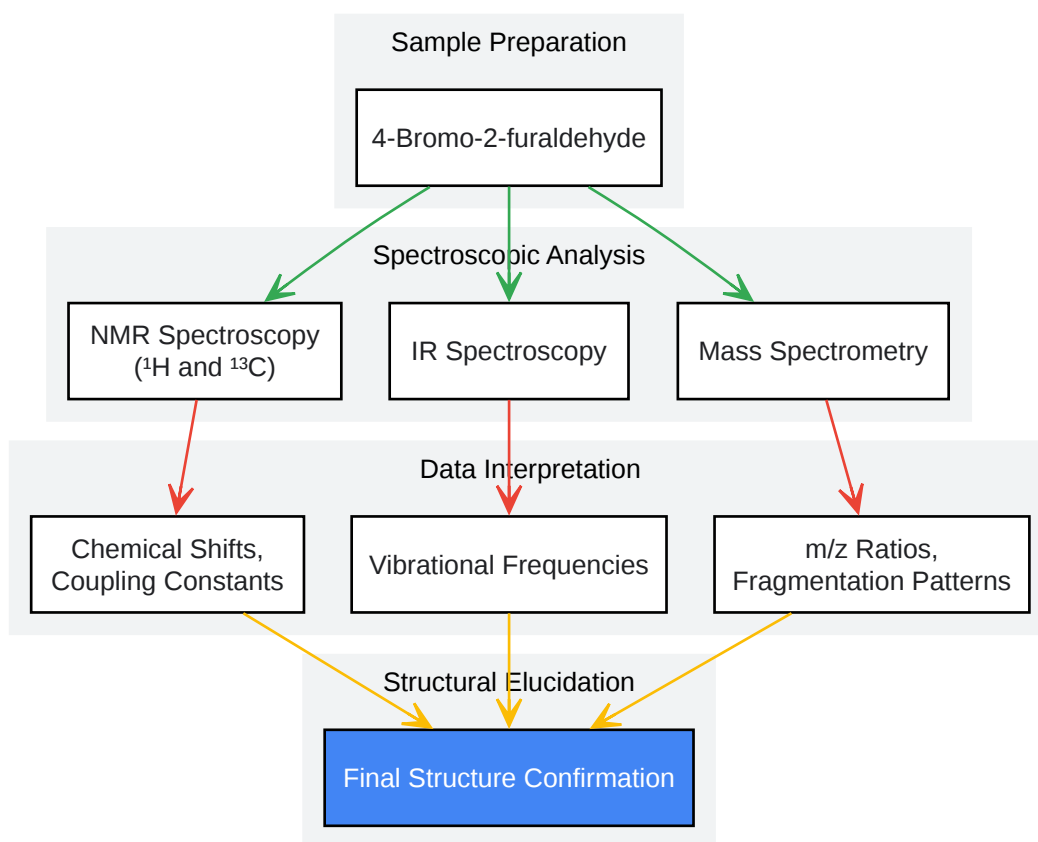
## Mass Spectrometry (MS)

Electron ionization (EI) is a common method for the analysis of small organic molecules.<sup>[3]</sup>

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source of the mass spectrometer via a direct insertion probe.<sup>[3]</sup>
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.<sup>[3]</sup>
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).<sup>[4][5]</sup>
- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like **4-Bromo-2-furaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

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